molecular formula C12H11N3O2 B2918268 2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid CAS No. 1516126-03-6

2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B2918268
CAS No.: 1516126-03-6
M. Wt: 229.239
InChI Key: BCGCKYIKEPMHNI-UHFFFAOYSA-N
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Description

2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-methylpyridin-3-amine with pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, hydrolysis, and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines the properties of both 6-methylpyridin-3-amine and pyridine-3-carboxylic acid. This unique combination allows it to exhibit distinct chemical and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-4-5-9(7-14-8)15-11-10(12(16)17)3-2-6-13-11/h2-7H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGCKYIKEPMHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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